molecular formula C6H5ClO2S B1313556 3-Methoxythiophene-2-carbonyl chloride CAS No. 54450-14-5

3-Methoxythiophene-2-carbonyl chloride

Cat. No.: B1313556
CAS No.: 54450-14-5
M. Wt: 176.62 g/mol
InChI Key: FKJRKDQMPJJVGC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxythiophene-2-carbonyl chloride typically involves the chlorination of 3-methoxythiophene-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, resulting in the formation of the corresponding acyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chlorination reactions under controlled conditions. The use of thionyl chloride or other chlorinating agents in industrial reactors ensures efficient conversion of the carboxylic acid to the acyl chloride .

Chemical Reactions Analysis

Types of Reactions

3-Methoxythiophene-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Methoxythiophene-2-carbonyl chloride primarily involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, forming covalent bonds with amines, alcohols, and thiols. This reactivity is utilized in the synthesis of various derivatives, which can then interact with biological targets or serve as intermediates in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methoxy group, which can influence its reactivity and the types of derivatives that can be synthesized.

Properties

IUPAC Name

3-methoxythiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2S/c1-9-4-2-3-10-5(4)6(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJRKDQMPJJVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10491445
Record name 3-Methoxythiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54450-14-5
Record name 3-Methoxythiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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